molecular formula C21H20ClFN4O3 B2609379 N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide CAS No. 942012-61-5

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2609379
CAS No.: 942012-61-5
M. Wt: 430.86
InChI Key: ZVMAKOUCDUZUAM-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique combination of substituents:

  • N1-substituent: A 5-chloro-2-cyanophenyl group, introducing electron-withdrawing chlorine and cyano moieties.
  • N2-substituent: A 2-(4-fluorophenyl)-2-morpholinoethyl group, combining fluorinated aromaticity with a morpholine ring, which may enhance solubility and pharmacokinetic properties.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O3/c22-16-4-1-15(12-24)18(11-16)26-21(29)20(28)25-13-19(27-7-9-30-10-8-27)14-2-5-17(23)6-3-14/h1-6,11,19H,7-10,13H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMAKOUCDUZUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-cyanophenylamine with oxalyl chloride to form an intermediate oxalamide.

    Substitution Reaction: The intermediate is then reacted with 2-(4-fluorophenyl)-2-morpholinoethylamine under controlled conditions to yield the final product.

The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions. The temperature is typically maintained at low to moderate levels to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This includes the use of large-scale reactors, continuous flow systems, and automated purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism by which N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form various non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Table 1: Structural Comparison of Selected Oxalamides
Compound Name N1-Substituent N2-Substituent Key Functional Groups Reference
Target Compound 5-chloro-2-cyanophenyl 2-(4-fluorophenyl)-2-morpholinoethyl Cl, CN, F, morpholine N/A
BNM-III-170 4-chloro-3-fluorophenyl Guanidinomethyl-dihydroindenyl Cl, F, guanidine
S336 (Savorymyx® UM33) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl OMe, pyridine
Compound 13 Acetylpiperidinyl-thiazolyl 4-chlorophenyl Cl, thiazole, piperidine
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide Adamantyl Benzyloxy Adamantane, benzyl ether
GMC-2 3-chloro-4-fluorophenyl 1,3-dioxoisoindolin-2-yl Cl, F, cyclic imide

Key Observations :

  • Structural Uniqueness: The 2-cyanophenyl group is rare among cited analogs; cyano moieties may enhance binding affinity through dipole interactions or metabolic stability .
  • Safety Profile: While S336 and related flavor compounds show low toxicity (NOEL: 100 mg/kg), the target’s chloro and morpholino groups may require toxicity profiling .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Morpholino groups (as in the target compound) improve aqueous solubility compared to purely aromatic analogs like GMC-2 .
  • Metabolism: Fluorine and cyano substituents may slow oxidative metabolism, extending half-life, as seen in trifluoromethyl-containing analogs .
  • Bioavailability: The target’s balance of lipophilic (chlorophenyl) and hydrophilic (morpholino) groups may enhance membrane permeability, similar to BNM-III-170 .

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a synthetic compound with a complex molecular structure that includes chloro and cyano functional groups. This oxalamide derivative has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C21H20ClFN4O3
  • Molecular Weight : 430.9 g/mol
  • CAS Number : 942012-61-5

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chloro and cyano groups enhances its binding affinity, potentially inhibiting enzymatic activities critical for various biological processes .

Biological Activity Overview

Research indicates that this compound exhibits significant pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds within the oxalamide class, including this particular derivative, may possess antimicrobial properties. This is attributed to their structural characteristics which facilitate interaction with microbial cell membranes .
  • Anticancer Properties : There is ongoing exploration into the anticancer potential of this compound. Its ability to inhibit specific cancer cell lines has been noted, although detailed studies are still required to substantiate these claims.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for this compound indicates that the functional groups attached to the phenyl rings significantly influence its biological activity. For instance, halogen substitutions (such as chlorine and fluorine) are known to enhance lipophilicity, which can improve cellular permeability and biological efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this oxalamide derivative:

Compound NameStructural FeaturesBiological Activity
N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamideMethyl group instead of morpholinoModerate antimicrobial activity
N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamideCyclopropyl groupEnhanced binding affinity to certain enzymes

Case Studies and Research Findings

  • Antimicrobial Testing : In a study evaluating various chloroacetamides, derivatives similar to this compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA). The results indicated that structural modifications could lead to varying degrees of antimicrobial potency .
  • Cancer Cell Line Studies : Research involving the testing of oxalamide derivatives on cancer cell lines showed promising results regarding cell viability reduction. The specific mechanisms remain under investigation, but initial findings suggest that these compounds may induce apoptosis in cancer cells.

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